Home > Products > Screening Compounds P71917 > N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide -

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Catalog Number: EVT-11741482
CAS Number:
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a chemical compound that belongs to a class of small molecule inhibitors targeting phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in various cellular processes, including metabolism, cell growth, and survival. The inhibition of PI3K has been linked to the treatment of several malignancies, making this compound of significant interest in cancer research and drug development.

Source

This compound is synthesized through various chemical methodologies, often involving the coupling of quinoxaline derivatives with benzenesulfonamide moieties. The synthesis and applications of related compounds have been documented in patents and scientific literature, emphasizing their potential as therapeutic agents against cancers associated with PI3K signaling pathways .

Classification

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is classified as a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2), which contributes to their biological activity. This compound is also categorized as a kinase inhibitor due to its ability to inhibit the activity of PI3K, thus affecting downstream signaling pathways involved in cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step reactions that may include:

  1. Formation of Quinoxaline Derivative: This can be achieved through cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  2. Sulfonamide Formation: The introduction of the benzenesulfonamide moiety is performed by reacting the quinoxaline derivative with benzenesulfonyl chloride or similar reagents under basic conditions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide can be represented as follows:

  • Molecular Formula: C18H20N4O2S
  • Molecular Weight: Approximately 364.44 g/mol

The structure features a quinoxaline core substituted with a 3,4-dimethylaniline group and a benzenesulfonamide moiety. This configuration is critical for its biological activity.

Data

The compound exhibits specific structural characteristics that contribute to its interaction with target proteins in the PI3K pathway. The presence of both hydrophobic and polar functional groups enhances its solubility and binding affinity.

Chemical Reactions Analysis

Reactions

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide participates in various chemical reactions typical for sulfonamides and quinoxaline derivatives:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by various nucleophiles leading to diverse derivatives.
  2. Acid-Base Reactions: The sulfonamide group can act as an acid or base depending on the pH of the environment.
  3. Coupling Reactions: It can participate in coupling reactions to form more complex structures relevant for medicinal chemistry.

Technical Details

Understanding these reactions is essential for modifying the compound to enhance its pharmacological properties or develop new analogs with improved efficacy against PI3K-related diseases.

Mechanism of Action

Process

The mechanism of action for N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide primarily involves its role as a competitive inhibitor of phosphatidylinositol 3-kinase. By binding to the active site of this enzyme, it prevents the phosphorylation of downstream targets involved in cell survival and proliferation.

Data

Research has shown that inhibiting PI3K can lead to reduced cell growth in various cancer cell lines, indicating potential therapeutic applications in oncology . The effectiveness and specificity of this compound can be influenced by its structural features.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited water solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the aniline and sulfonamide groups.

Relevant data from studies indicate that modifications in substituents can significantly alter both solubility profiles and biological activities.

Applications

Scientific Uses

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide has several potential applications:

  1. Cancer Therapy: As an inhibitor of phosphatidylinositol 3-kinase, it holds promise for treating various cancers where this pathway is dysregulated.
  2. Research Tool: Used in biochemical assays to study PI3K signaling pathways and their implications in disease mechanisms.
  3. Drug Development: Serves as a lead compound for developing more potent analogs with enhanced therapeutic profiles against cancer.
Introduction to Quinoxaline Sulfonamide Therapeutics

Historical Development of Quinoxaline-Based Pharmacophores

Quinoxaline, a bicyclic heterocycle formed by fusion of benzene and pyrazine rings, has evolved into a privileged scaffold in medicinal chemistry since its first therapeutic applications in the mid-20th century. Early explorations capitalized on the inherent bioactivity of the quinoxaline core, leading to clinically significant agents such as varenicline (a nicotinic receptor partial agonist for smoking cessation) and brimonidine (an α₂-adrenergic receptor agonist for glaucoma treatment) [2]. The structural versatility of quinoxaline enables diverse interactions with biological targets, owing to its electron-deficient nature and capacity for hydrogen bonding. This allows systematic derivatization at C2, C3, C6, and C7 positions to optimize pharmacological profiles [2].

The therapeutic landscape expanded significantly with anticancer quinoxalines like XK469 (a topoisomerase IIβ inhibitor), highlighting the scaffold’s adaptability to diverse disease targets [2]. Modern developments focus on hybridization strategies—notably, incorporation of sulfonamide moieties—to enhance target specificity and potency against resistant pathogens and neoplastic cells. This evolution reflects a transition from simple quinoxaline structures to complex hybrids engineered for targeted interactions.

Table 1: Historical Milestones in Quinoxaline-Based Therapeutics

CompoundTherapeutic ApplicationKey Mechanism of Action
VareniclineSmoking cessationNicotinic acetylcholine receptor partial agonist
BrimonidineGlaucoma managementα₂-Adrenergic receptor agonism
QuinacillinAntibacterial activityCell wall synthesis inhibition
XK469 (NSC 697887)Anticancer agentTopoisomerase IIβ poisoning
SulfaquinoxalineVeterinary antimicrobial/coccidiostatDihydropteroate synthase inhibition

Sulfonamide Moieties in Targeted Drug Design

Sulfonamide functional groups (–SO₂NH–) constitute a cornerstone of rational drug design due to their multifaceted roles in molecular recognition and pharmacokinetic optimization. Introduced clinically via sulfanilamide antibiotics in the 1930s, sulfonamides inhibit bacterial dihydropteroate synthase through competitive displacement of para-aminobenzoic acid (PABA), a mechanism rooted in their structural mimicry of this essential cofactor [2]. Beyond antimicrobial activity, sulfonamides demonstrate remarkable target promiscuity:

  • Carbonic anhydrase inhibition: Drugs like ethoxzolamide exploit sulfonamide–zinc coordination for glaucoma and altitude sickness management [2].
  • Diuretic effects: Chlortalidone targets renal carbonic anhydrase and Na⁺/Cl⁻ cotransporters [2].
  • Antitumor activity: Benzenesulfonamide derivatives inhibit matrix metalloproteinases and receptor tyrosine kinases via hydrogen bonding with catalytic residues [2] [5].

Structure-activity relationship (SAR) studies reveal that bioactivity is profoundly influenced by substituents on the sulfonamide nitrogen and the aromatic ring. Electron-withdrawing groups (e.g., –CF₃) enhance transmembrane permeability, while secondary sulfonamides (–NHSO₂–) enable critical hydrogen-bonding interactions with enzymatic active sites. This tunability facilitates precise optimization for target engagement, making sulfonamides indispensable in hybrid drug architectures [5].

Table 2: Therapeutic Applications of Sulfonamide-Containing Drugs

Drug ClassRepresentative AgentPrimary Target/Pathway
AntibacterialsSulfamethazineDihydropteroate synthase
DiureticsChlortalidoneRenal carbonic anhydrase/Na⁺-Cl⁻ cotransporter
AntidiabeticsChlorpropamidePancreatic ATP-sensitive K⁺ channels
Carbonic anhydrase inhibitorsEthoxzolamideCarbonic anhydrase isoforms II/IX/XII
Kinase inhibitorsChloroquinoxaline sulfonamideTopoisomerase IIα/β

Rationale for N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide Hybrid Architecture

The strategic fusion of quinoxaline and benzenesulfonamide domains in N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide exemplifies structure-driven hybridization to synergize pharmacophoric properties. This compound’s architecture incorporates three discrete modules:

  • Quinoxaline core: Serves as a planar, π-conjugated platform for DNA intercalation or enzymatic pocket insertion.
  • 3,4-Dimethylanilino substituent: The electron-donating methyl groups enhance lipophilicity for membrane penetration, while the aniline nitrogen enables hydrogen-bond donation to biological targets.
  • Benzenesulfonamide moiety: Provides hydrogen-bond acceptor/donor pairs (–SO₂NH–) for specific interactions with amino acid residues in enzymatic clefts [5].

Electronic modulation is central to the design: The 3,4-dimethylanilino group at C3 of quinoxaline donates electrons to the heterocycle, augmenting nucleophilicity at N1/C2 sites. Concurrently, the benzenesulfonamide at C2 acts as an electron-withdrawing domain, creating a push–pull system that stabilizes charge transfer complexes with biomacromolecules [5]. Patent analyses indicate such hybrids exhibit enhanced affinity for kinases and topoisomerases compared to parent scaffolds, attributable to dual-point anchoring in ATP-binding sites or DNA-enzyme interfaces [5].

Synthetic accessibility further validates this design. As demonstrated in Scheme 1 of the search results, quinoxaline sulfonamides are typically synthesized via:

  • Condensation of o-phenylenediamine with α-keto acids to form quinoxalinones.
  • Nucleophilic displacement of chlorosulfonylated intermediates by amines [2].The 3,4-dimethylanilino group can be introduced via Buchwald–Hartwig amination, leveraging palladium catalysis for C–N bond formation at C3 of the quinoxaline core [5]. This modular synthesis supports rapid derivatization for SAR exploration.

Figure 1: Molecular Model of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

[Quinoxaline Core]  │  [3,4-dimethylanilino] – Electron-donating group → Enhances lipophilicity & DNA affinity  │  [Benzenesulfonamide] – Hydrogen-bonding domain → Targets enzymatic active sites  

This hybrid exemplifies modern pharmacophore engineering principles, where complementary motifs are integrated to yield multifunctional ligands with enhanced biological precision.

Properties

Product Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

IUPAC Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C22H20N4O2S/c1-15-12-13-17(14-16(15)2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26)

InChI Key

PMSFJICQEKGCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.